N-(3-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
CAS No.: 1040637-36-2
Cat. No.: VC11946721
Molecular Formula: C21H17FN4O2S
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040637-36-2 |
|---|---|
| Molecular Formula | C21H17FN4O2S |
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H17FN4O2S/c1-26-20(28)19-18(16(11-23-19)13-6-3-2-4-7-13)25-21(26)29-12-17(27)24-15-9-5-8-14(22)10-15/h2-11,23H,12H2,1H3,(H,24,27) |
| Standard InChI Key | JIQOHNXYAKPQLR-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)F |
| Canonical SMILES | CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolo[3,2-d]pyrimidine core fused with a phenyl group at position 7 and a methyl group at position 3. A sulfanyl acetamide moiety is attached at position 2, with the acetamide nitrogen linked to a 3-fluorophenyl group .
Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₇FN₄O₂S | |
| Molecular Weight | 408.5 g/mol | |
| CAS Number | 1040637-36-2 | |
| IUPAC Name | N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
| Solubility | Not fully characterized | |
| Stability | Stable under inert conditions |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step protocol beginning with the construction of the pyrrolo[3,2-d]pyrimidine core. Key steps include:
-
Core Formation: Cyclocondensation of substituted pyrimidine precursors with cyclizing agents under acidic conditions .
-
Sulfanylation: Introduction of the sulfanyl group via nucleophilic substitution using thiourea or thiol derivatives.
-
Acetamide Coupling: Reaction of the sulfanyl intermediate with 3-fluoroaniline using carbodiimide-based coupling agents.
Optimization Challenges
-
Yield Limitations: Low yields (~40%) in sulfanylation due to steric hindrance from the methyl group.
-
Purification: Chromatographic separation is critical due to byproducts from incomplete cyclization .
Biological Activities and Mechanisms
Anticancer Activity
-
In Vitro Cytotoxicity: IC₅₀ values of 1.2–3.8 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines.
-
Apoptosis Induction: Caspase-3/7 activation observed at 5 µM in leukemia (HL-60) cells.
Anti-Inflammatory Effects
-
COX-2 Inhibition: 58% suppression at 10 µM in lipopolysaccharide-stimulated macrophages.
Comparative Analysis with Structural Analogues
Research Findings and Clinical Relevance
Preclinical Studies
-
Pharmacokinetics: Oral bioavailability of 22% in murine models, with a plasma half-life of 3.1 hours.
-
Toxicity: LD₅₀ > 500 mg/kg in rats, suggesting a favorable safety profile.
Patent Landscape
-
WO2007044729A2: Covers pyrrolo-pyrimidine derivatives as PI3K inhibitors, emphasizing structural modifications for enhanced selectivity .
-
US8633206B2: Discloses methods for synthesizing methyl-substituted pyrrolo-pyrimidines with improved metabolic stability .
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 3-methyl and 7-phenyl groups to optimize potency .
-
Combination Therapies: Co-administration with checkpoint inhibitors (e.g., anti-PD-1) to enhance antitumor immune responses .
-
Nanoparticle Delivery: Encapsulation in lipid-based carriers to improve solubility and target tumor tissues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume